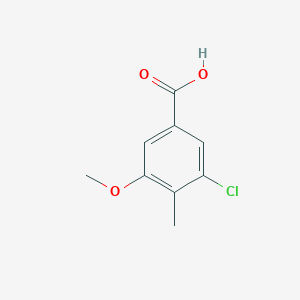
3-Chloro-5-methoxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-4-methylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 5-methoxy-4-methylbenzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: The major product is 3-chloro-5-hydroxy-4-methylbenzoic acid.
Reduction: The major product is 3-chloro-5-methoxy-4-methylbenzyl alcohol.
Scientific Research Applications
3-Chloro-5-methoxy-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-methylbenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the chlorine atom and methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzoic acid
- 5-Chloro-2-methoxybenzoic acid
- 4-Methoxy-3-methylbenzoic acid
Uniqueness
3-Chloro-5-methoxy-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized organic molecules and pharmaceuticals.
Biological Activity
3-Chloro-5-methoxy-4-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of molecules that exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
This compound has the following chemical structure:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity
- Several studies have indicated that benzoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
-
Antimicrobial Activity
- Research has shown that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against various pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various models.
-
Anticancer Properties
- Some studies have explored the potential of this compound in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Antimicrobial | Effective against specific bacterial and fungal strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Induces apoptosis; inhibits tumor growth |
Table 2: Case Studies and Findings
Detailed Research Findings
- In Vitro Studies
- Antimicrobial Properties
- Anti-inflammatory Mechanisms
- Cancer Research
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(10)3-6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
GYAGZIXPQTWFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















